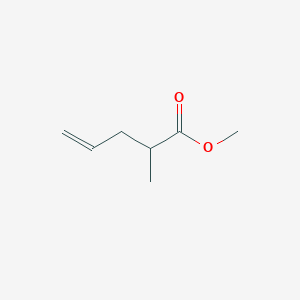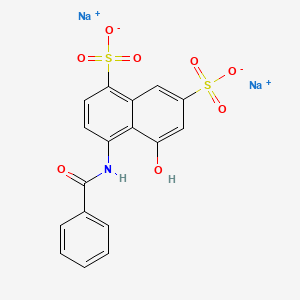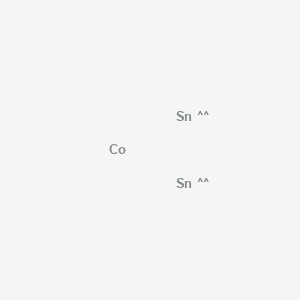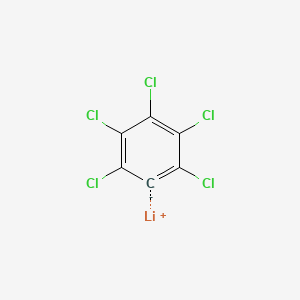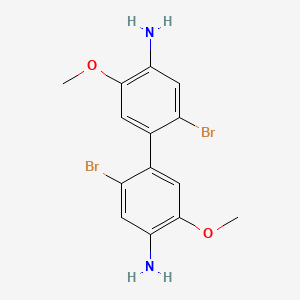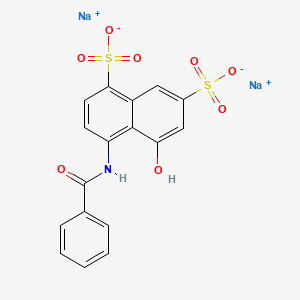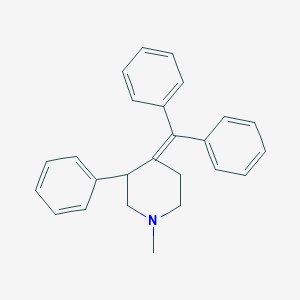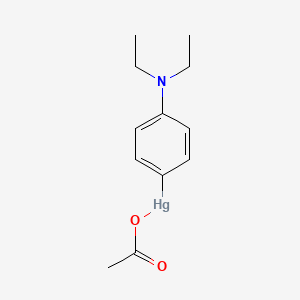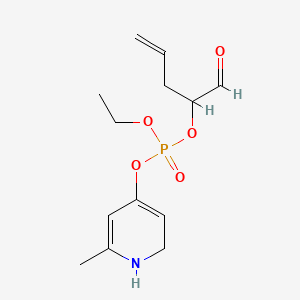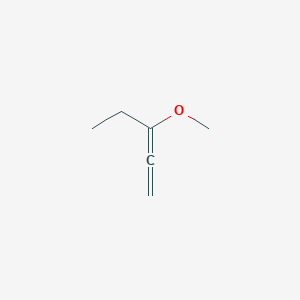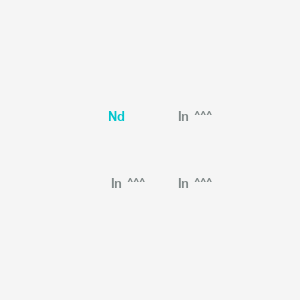
Indium--neodymium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–neodymium (3/1) is a compound formed by the combination of indium and neodymium in a 3:1 ratio Both indium and neodymium are rare earth elements with unique properties that make them valuable in various industrial and scientific applications Indium is known for its malleability, ductility, and ability to form alloys, while neodymium is renowned for its magnetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indium–neodymium (3/1) typically involves the reduction of indium and neodymium salts. One common method is the reduction of indium chloride (InCl3) and neodymium chloride (NdCl3) using a reducing agent such as lithium borohydride (LiBH4) at ambient temperature . This process results in the formation of indium and neodymium nanoparticles, which can then be combined in the desired ratio.
Industrial Production Methods: On an industrial scale, the production of indium–neodymium (3/1) may involve high-temperature reduction processes. For example, the reduction of indium and neodymium oxides using hydrogen gas at elevated temperatures can produce the desired compound. This method ensures high purity and uniformity of the final product, making it suitable for various applications in electronics and magnetics.
Análisis De Reacciones Químicas
Types of Reactions: Indium–neodymium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium and neodymium oxides.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to revert the compound to its metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, resulting in the formation of various indium and neodymium halides.
Major Products Formed: The major products formed from these reactions include indium oxide (In2O3), neodymium oxide (Nd2O3), and various halides such as indium bromide (InBr3) and neodymium chloride (NdCl3) .
Aplicaciones Científicas De Investigación
Indium–neodymium (3/1) has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in organic synthesis reactions, including Friedel-Crafts reactions and cycloaddition reactions .
Biology and Medicine:
- Indium complexes are utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment .
- Neodymium compounds are explored for their potential in magnetic resonance imaging (MRI) contrast agents .
Industry:
Mecanismo De Acción
The mechanism of action of indium–neodymium (3/1) varies depending on its application:
Molecular Targets and Pathways:
- In radiopharmaceutical applications, indium complexes emit Auger electrons, which cause localized damage to cancer cells, leading to their destruction .
- In magnetic applications, the neodymium component contributes to the compound’s strong magnetic properties, which are essential for the efficient functioning of electric motors and generators .
Comparación Con Compuestos Similares
- Indium-gallium (3/1)
- Neodymium-iron-boron (NdFeB)
- Indium-tin oxide (ITO)
- Neodymium-dysprosium (NdDy)
Propiedades
Número CAS |
12141-95-6 |
|---|---|
Fórmula molecular |
In3Nd |
Peso molecular |
488.70 g/mol |
InChI |
InChI=1S/3In.Nd |
Clave InChI |
CYCWZQGMTNLDFO-UHFFFAOYSA-N |
SMILES canónico |
[In].[In].[In].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


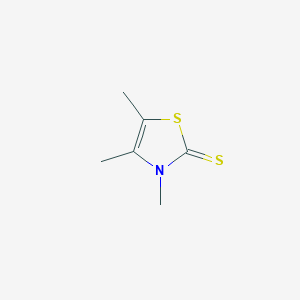
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
